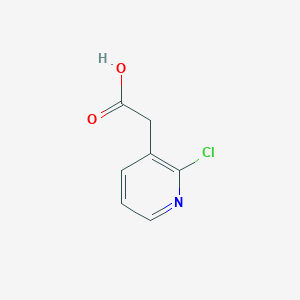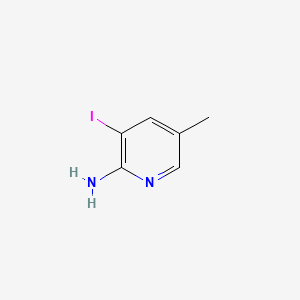![molecular formula C14H21N3 B1286467 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane CAS No. 352445-70-6](/img/structure/B1286467.png)
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
概要
説明
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where a pyridine ring is fused with a diazaspiro undecane framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.
作用機序
Target of Action
The primary targets of 3-(Pyridin-4-yl)-3,9-diazaspiro[5Compounds with similar structures, such as 3-aryl-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]-triazin-4(3h)-ones derivatives, have been found to target the epidermal growth factor receptor (egfr) . EGFR is a protein that plays a crucial role in cell growth and division .
Mode of Action
The exact mode of action of 3-(Pyridin-4-yl)-3,9-diazaspiro[5Similar compounds have been shown to bind at the active site of egfr . This binding can inhibit EGFR signaling, leading to changes in cell growth and division .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Pyridin-4-yl)-3,9-diazaspiro[5Compounds with similar structures have been found to inhibit egfr signaling . This can lead to cell cycle arrest and apoptosis, as indicated by the low level of p-EGFR and p-AKT and the increasing levels of p53, p21, and cleaved PARP .
Result of Action
The specific molecular and cellular effects of 3-(Pyridin-4-yl)-3,9-diazaspiro[5Similar compounds have been found to exhibit cytotoxicity against certain cancer cells . They can inhibit cell growth, colony formation ability, and cell migration .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-3,9-diazaspiro[5One common method involves the use of N,4-dialkylpyridinium salts and enones in a dearomative formal [4 + 2] cycloaddition reaction . This reaction is carried out under ambient atmosphere with specific reagents and conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure but with an oxygen atom in the ring.
3-pyridin-4-yl-3-azaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with a pyridine moiety.
Uniqueness
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is unique due to its specific combination of a pyridine ring and a diazaspiro undecane framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3-pyridin-4-yl-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-7-15-8-2-13(1)17-11-5-14(6-12-17)3-9-16-10-4-14/h1-2,7-8,16H,3-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURPZDUBVYSYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579972 | |
| Record name | 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352445-70-6 | |
| Record name | 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
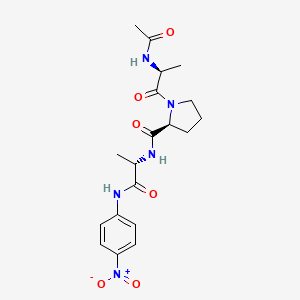






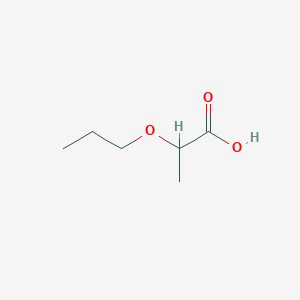
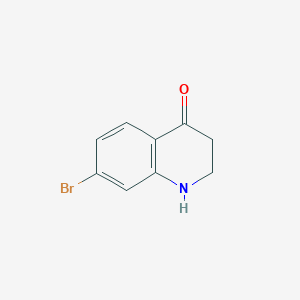
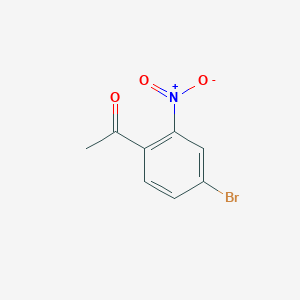
![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)
